Bolton-Hunter reagent
CAS No.: 34071-95-9
Cat. No.: VC21546551
Molecular Formula: C13H13NO5
Molecular Weight: 263.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 34071-95-9 |
---|---|
Molecular Formula | C13H13NO5 |
Molecular Weight | 263.25 g/mol |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-(4-hydroxyphenyl)propanoate |
Standard InChI | InChI=1S/C13H13NO5/c15-10-4-1-9(2-5-10)3-8-13(18)19-14-11(16)6-7-12(14)17/h1-2,4-5,15H,3,6-8H2 |
Standard InChI Key | KYRUKRFVOACELK-UHFFFAOYSA-N |
SMILES | C1CC(=O)N(C1=O)OC(=O)CCC2=CC=C(C=C2)O |
Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)CCC2=CC=C(C=C2)O |
Bolton-Hunter reagent is a versatile chemical compound used primarily in the field of biochemistry for the iodination of proteins. It is particularly useful for labeling proteins that lack tyrosine residues, which are essential for iodination. The reagent is available in two main forms: the non-iodinated form, known as sulphosuccinimidyl-3-(4-hydroxyphenyl)propionate (sulpho-SHPP), and the iodinated form, which is the N-hydroxysuccinimide ester of iodinated p-hydroxyphenylpropionic acid.
Mechanism of Action
Bolton-Hunter reagent works by conjugating tyrosine-like groups to primary amines, typically found on lysine residues of proteins. This process increases the number of sites available for iodination, allowing proteins without tyrosine residues to be labeled with radioactive iodine (I). The reaction involves the formation of a stable amide bond between the Bolton-Hunter reagent and the protein's amino groups, facilitated by the NHS ester functionality of the reagent.
Reaction Conditions
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pH Range: Optimal reaction occurs in pH 7 to 9 buffers for the non-iodinated form.
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Temperature: Reactions are typically conducted at ice temperatures to minimize degradation.
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Buffer: Borate buffer (pH 9.0) is commonly used for modifying proteins with sulpho-SHPP.
Applications
Bolton-Hunter reagent is widely used in various biochemical and biomedical applications:
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Protein Labeling: It is particularly useful for labeling proteins that lack tyrosine residues, making them suitable for radioimmunoassays and other studies requiring radioactive iodine labeling.
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Cell Surface Labeling: The water-soluble form (sulpho-SHPP) is ideal for labeling cell surfaces without exposing cells to membrane-permeable solvents.
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Nanoparticle Labeling: Bolton-Hunter reagent has been used to radioiodinate nanoparticles, such as quantum dots, for biodistribution studies.
Research Findings
Studies have shown that the Bolton-Hunter reagent is effective in radioiodinating proteins and nanoparticles with high specificity and efficiency. For example, a study on quantum dots achieved a radioiodination yield of approximately 33.4% using this reagent .
Materials Required
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Protein Sample
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Bolton-Hunter Reagent (sulpho-SHPP)
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Borate Buffer (200 mM, pH 9.0)
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Phosphate Buffered Saline (PBS)
Steps
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Prepare Protein Solution: Dissolve the protein in borate buffer.
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Prepare Bolton-Hunter Reagent Solution: Dissolve sulpho-SHPP in borate buffer.
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Conjugation Reaction: Add the Bolton-Hunter reagent solution to the protein solution and incubate on ice for several hours.
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Remove Excess Reagent: Dialyze the reaction mixture against PBS to remove unreacted Bolton-Hunter reagent.
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Iodination: Proceed with radioactive iodine labeling using established protocols.
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